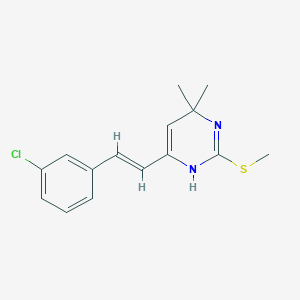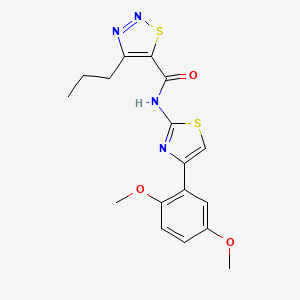![molecular formula C22H19N3O4S B2694797 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-55-1](/img/structure/B2694797.png)
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a multifaceted structure. The combination of quinoline, thiazole, and benzo dioxole groups offers unique chemical properties, making this compound significant in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Preparation typically involves a multi-step synthesis:
Formation of the 3,4-dihydroquinolin-1(2H)-yl group: : This involves the reduction of quinoline derivatives.
Linking to thiazole: : The 2-oxoethyl group is introduced using a Friedel-Crafts acylation, followed by cyclization to form the thiazole ring.
Connecting to benzo[d][1,3]dioxole-5-carboxamide: : The final step is amidation, linking the thiazole to the benzo[d][1,3]dioxole-5-carboxamide group.
Industrial Production Methods
Scalable synthesis in industrial settings often leverages microwave-assisted organic synthesis (MAOS) for reaction acceleration and yield optimization. Advanced purification techniques, like column chromatography and recrystallization, ensure compound purity.
化学反应分析
Types of Reactions
Oxidation: : Undergoes oxidation, particularly at the quinoline ring.
Reduction: : Reductive amination is common to synthesize derivatives.
Substitution: : Electrophilic and nucleophilic substitutions occur primarily at the thiazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated solvents and strong bases or acids.
Major Products Formed
Reactions lead to various derivatives:
Oxidation: : Quinoline oxides.
Reduction: : Amines and hydrides.
Substitution: : Varied functionalized thiazoles.
科学研究应用
Chemistry
Utilized as a precursor for synthesizing complex organic molecules and in materials science for polymer synthesis.
Biology and Medicine
Investigated for anticancer properties, targeting specific cellular pathways. Its structural motifs enable binding to various biological targets, potentially useful in drug design.
Industry
Used in the development of advanced materials, including high-performance polymers and coatings.
作用机制
Molecular Targets and Pathways
The compound interacts with multiple cellular targets, notably:
Protein Kinases: : Inhibiting specific kinases, affecting cell proliferation and apoptosis.
DNA Intercalation: : Modifies DNA structure, interfering with replication and transcription processes.
相似化合物的比较
Compared to other thiazole-quinoline compounds, its unique amidation with benzo[d][1,3]dioxole offers enhanced biological activity and stability.
Similar Compounds
4-(2-(1H-indol-3-yl)ethanone)thiazole
2-(4-aminophenyl)benzo[d][1,3]dioxole-5-carboxamide
Each has distinctive properties, but none combine the exact functionalities present in N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, making it a compound of significant interest in research and industrial applications.
属性
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-20(25-9-3-5-14-4-1-2-6-17(14)25)11-16-12-30-22(23-16)24-21(27)15-7-8-18-19(10-15)29-13-28-18/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUEGNNRSOPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
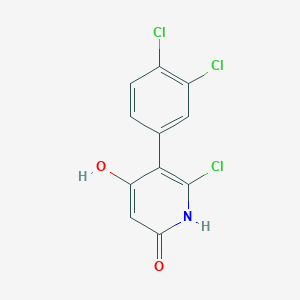
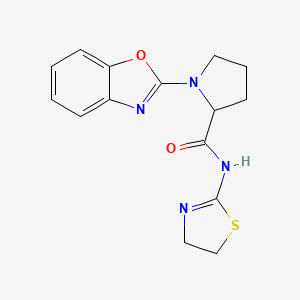
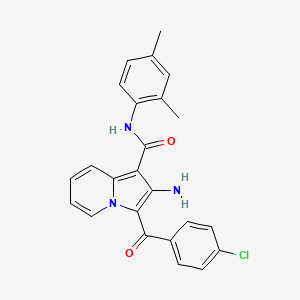
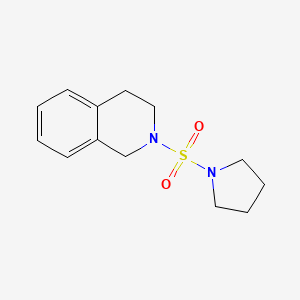
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2694724.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
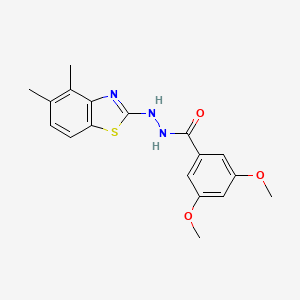
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)
![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)
